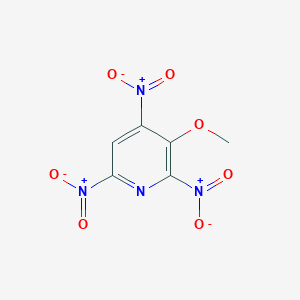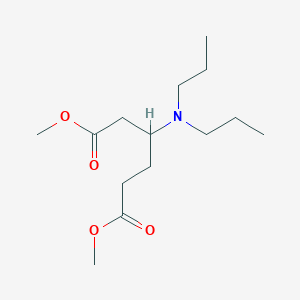![molecular formula C20H15NO B14199797 (2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one CAS No. 913814-01-4](/img/structure/B14199797.png)
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one is an organic compound that belongs to the class of imines This compound is characterized by the presence of an imine group (C=N) attached to an acenaphthylene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one typically involves the condensation reaction between 2,6-dimethylaniline and acenaphthenequinone. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the reactants to the desired product. The resulting product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts such as Lewis acids can enhance the reaction rate and yield. The purification process can be streamlined by employing techniques such as high-performance liquid chromatography (HPLC) or preparative thin-layer chromatography (TLC).
Analyse Chemischer Reaktionen
Types of Reactions
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of acenaphthenequinone derivatives.
Reduction: Formation of (2E)-2-[(2,6-Dimethylphenyl)amino]acenaphthylen-1(2H)-one.
Substitution: Formation of substituted acenaphthylene derivatives.
Wissenschaftliche Forschungsanwendungen
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and organic semiconductors.
Wirkmechanismus
The mechanism of action of (2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, its antimicrobial activity may be attributed to the disruption of cell membrane integrity and inhibition of essential metabolic pathways in microorganisms. The compound’s anticancer properties may involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2E)-2-[(2,4-Dimethylphenyl)imino]acenaphthylen-1(2H)-one
- (2E)-2-[(2,5-Dimethylphenyl)imino]acenaphthylen-1(2H)-one
- (2E)-2-[(2,3-Dimethylphenyl)imino]acenaphthylen-1(2H)-one
Uniqueness
(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 2,6-dimethyl groups can enhance the compound’s stability and alter its interaction with molecular targets compared to other similar compounds.
Eigenschaften
CAS-Nummer |
913814-01-4 |
|---|---|
Molekularformel |
C20H15NO |
Molekulargewicht |
285.3 g/mol |
IUPAC-Name |
2-(2,6-dimethylphenyl)iminoacenaphthylen-1-one |
InChI |
InChI=1S/C20H15NO/c1-12-6-3-7-13(2)18(12)21-19-15-10-4-8-14-9-5-11-16(17(14)15)20(19)22/h3-11H,1-2H3 |
InChI-Schlüssel |
RMECEOORFIMKPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)N=C2C3=CC=CC4=C3C(=CC=C4)C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
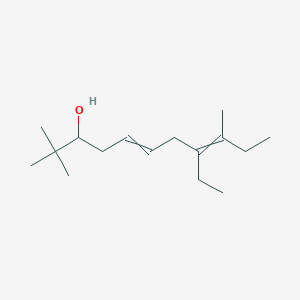
![[4-(6-Amino-9H-purin-9-yl)oxolane-2,2-diyl]dimethanol](/img/structure/B14199737.png)

![4-[Bis(4-fluorophenyl)amino]benzonitrile](/img/structure/B14199748.png)
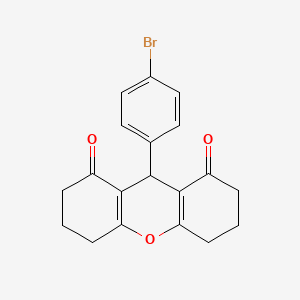
![1-[(2-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14199757.png)

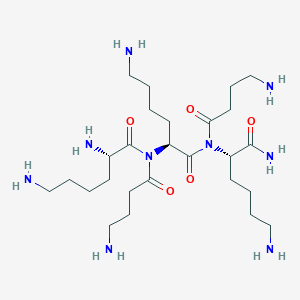
![3,6-Dichloro-4-{4-[2-(2-methylphenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14199790.png)
![N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline](/img/structure/B14199805.png)
